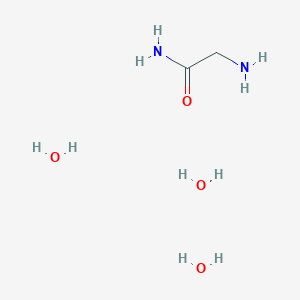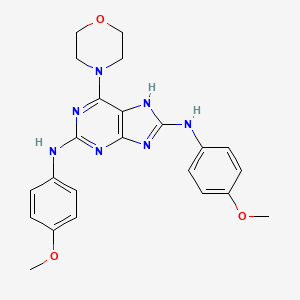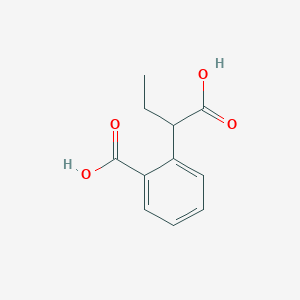
Glycinamide--water (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide–water (1/3) is a compound formed by the combination of glycinamide and water in a 1:3 ratioIt is the amide derivative of the amino acid glycine and is known for its water solubility and white solid appearance .
準備方法
Synthetic Routes and Reaction Conditions: Glycinamide can be synthesized by treating the amino acid ester of glycine with ammonia. This reaction results in the formation of glycinamide as a white solid .
Industrial Production Methods: In industrial settings, glycinamide is often produced through the same method of treating glycine esters with ammonia. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions: Glycinamide undergoes various chemical reactions, including:
Oxidation: Glycinamide can be oxidized to form glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: Glycinamide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Glycine.
Reduction: Ethylenediamine.
Substitution: Various substituted amides depending on the reactants used.
科学的研究の応用
Glycinamide–water (1/3) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.
Biology: Acts as a ligand for transition metals, facilitating various biochemical reactions.
Medicine: Utilized in cell culture work due to its buffering capacity near physiological pH.
Industry: Employed in the production of hydrogels and other polymeric materials for drug delivery and tissue engineering
作用機序
Glycinamide exerts its effects through various mechanisms:
類似化合物との比較
Glycinamide is unique compared to other similar compounds due to its specific properties and applications:
特性
CAS番号 |
660853-22-5 |
|---|---|
分子式 |
C2H12N2O4 |
分子量 |
128.13 g/mol |
IUPAC名 |
2-aminoacetamide;trihydrate |
InChI |
InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2 |
InChIキー |
SJNSDIZVUJLETP-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)N)N.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)





![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)

![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)




